molecular formula C9H10F2O3 B13721824 3,5-Difluoro-4-(2-methoxyethoxy)-phenol

3,5-Difluoro-4-(2-methoxyethoxy)-phenol

Katalognummer: B13721824
Molekulargewicht: 204.17 g/mol
InChI-Schlüssel: YYXYQODQMJDIGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Difluoro-4-(2-methoxyethoxy)-phenol is a chemical compound that belongs to the class of phenols It is characterized by the presence of two fluorine atoms and a methoxyethoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(2-methoxyethoxy)-phenol typically involves the introduction of fluorine atoms and the methoxyethoxy group onto a phenol ring. One common method involves the reaction of 3,5-difluorophenol with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-4-(2-methoxyethoxy)-phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The fluorine atoms and methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-4-(2-methoxyethoxy)-phenol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-4-(2-methoxyethoxy)-phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methoxyethoxy group can influence its binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Difluoro-4-(2-methoxyethoxy)aniline
  • 3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid
  • 3,5-Difluoro-4-(2-methoxyethoxy)benzaldehyde

Uniqueness

3,5-Difluoro-4-(2-methoxyethoxy)-phenol is unique due to its specific combination of fluorine atoms and the methoxyethoxy group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H10F2O3

Molekulargewicht

204.17 g/mol

IUPAC-Name

3,5-difluoro-4-(2-methoxyethoxy)phenol

InChI

InChI=1S/C9H10F2O3/c1-13-2-3-14-9-7(10)4-6(12)5-8(9)11/h4-5,12H,2-3H2,1H3

InChI-Schlüssel

YYXYQODQMJDIGR-UHFFFAOYSA-N

Kanonische SMILES

COCCOC1=C(C=C(C=C1F)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.